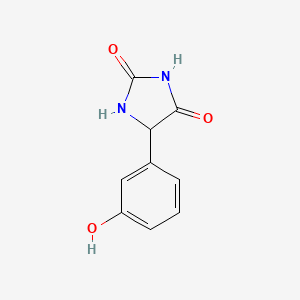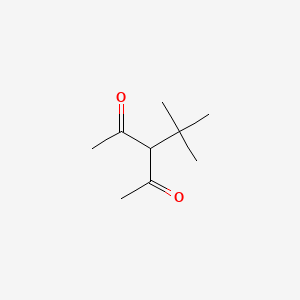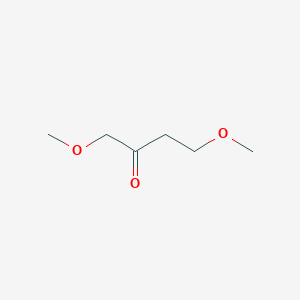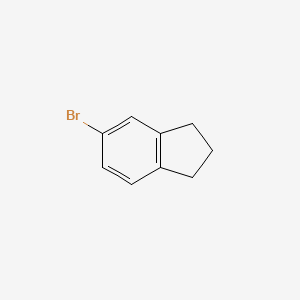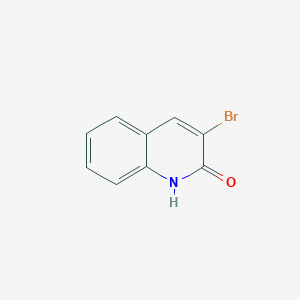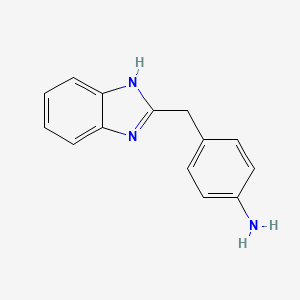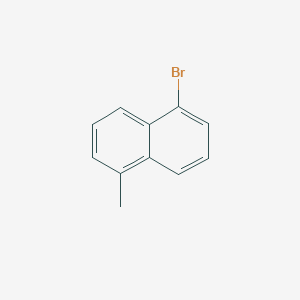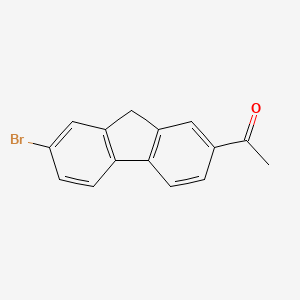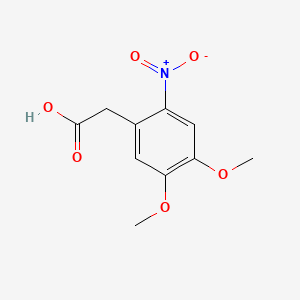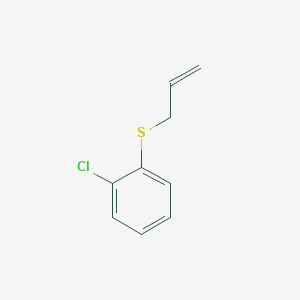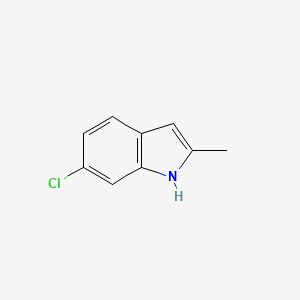
Ethyl 9h-fluoren-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of Ethyl 9H-fluoren-1-ylcarbamate, related compounds have been synthesized through various methods. For instance, a compound (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared from 3-amino-9-ethylcarbazole and di-tert-butyl dicarbonate (Boc anhydride) in good yield . Another compound, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Chemical Reactions Analysis
Ethyl carbamate, a related compound, is known to form in various fermented foods and beverages. It is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate . The reaction between urea and ethanol is exponentially accelerated at elevated temperatures .
Scientific Research Applications
Photochemical Properties and Stability
Fluorene derivatives, including Ethyl 9h-fluoren-1-ylcarbamate, have been studied for their photochemical properties. One study investigated the photochemical decomposition of fluorene derivatives under one- and two-photon excitation, demonstrating the importance of understanding their stability for potential applications in photochemistry and photophysics (Corredor et al., 2006).
Metal-ion Sensing
A fluorene derivative was evaluated for its photophysical, photochemical, two-photon absorption, and metal ion sensing properties. This research showcases the potential use of fluorene derivatives, like Ethyl 9h-fluoren-1-ylcarbamate, in designing probes for metal ion sensing, with applications in various fields including environmental monitoring and biomedical diagnostics (Belfield et al., 2010).
Electrochemical Properties and Polymerization
The electrochemical copolymerization of a fluorene derivative with 3,4-ethylenedioxythiophene was studied, highlighting the unique properties of the resulting copolymer films. These properties include lower band gaps and specific resistance and capacitance characteristics, suggesting potential applications in electronic and optoelectronic devices (Bezgin et al., 2009).
Charge Transfer and Fluorescent Properties
Ethyl 9h-fluoren-1-ylcarbamate and similar fluorene derivatives have been studied for their intramolecular charge transfer and fluorescent properties, indicating their potential application in the development of new classes of fluorescent probes and materials for electroluminescence and electrofax (Song et al., 2009).
Safety and Hazards
Future Directions
Future research could focus on understanding the formation, presence, and elimination strategies of Ethyl 9H-fluoren-1-ylcarbamate, similar to the studies conducted on ethyl carbamate in Chinese liquor . Additionally, the development of genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor represents a promising future direction .
properties
IUPAC Name |
ethyl N-(9H-fluoren-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)17-15-9-5-8-13-12-7-4-3-6-11(12)10-14(13)15/h3-9H,2,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCBTEMDPJMHCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298519 |
Source


|
| Record name | ethyl 9h-fluoren-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9h-fluoren-1-ylcarbamate | |
CAS RN |
28314-06-9 |
Source


|
| Record name | NSC123838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 9h-fluoren-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

